3-Cyclopropoxy-4-nitrobenzaldehyde
Description
3-Cyclopropoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . It is characterized by a cyclopropoxy group attached to the benzene ring at the third position and a nitro group at the fourth position, with an aldehyde functional group at the first position. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Properties
IUPAC Name |
3-cyclopropyloxy-4-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMNOBMZKCZKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-nitrobenzaldehyde typically involves the reaction of 3-cyclopropoxybenzaldehyde with a nitrating agent such as nitric acid or a nitrating mixture. The reaction conditions often require careful control of temperature and reaction time to ensure the selective nitration at the fourth position of the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Scientific Research Applications
3-Cyclopropoxy-4-nitrobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Medicine: It may be explored for its potential pharmacological properties and as a starting material for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-nitrobenzaldehyde depends on the specific application and the target moleculeFor example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the nitro group can participate in redox reactions .
Comparison with Similar Compounds
3-Cyclopropoxy-4-nitrobenzaldehyde can be compared with other similar compounds such as:
3-Cyclopropoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
4-Nitrobenzaldehyde: Lacks the cyclopropoxy group, which affects its physical and chemical properties.
3-Cyclopropoxy-4-aminobenzaldehyde:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
3-Cyclopropoxy-4-nitrobenzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a cyclopropoxy substituent on a benzaldehyde framework. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular targets, such as enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : The compound's mechanism of action involves the inhibition of specific pathways related to cancer cell proliferation. Its structural features may enhance its binding affinity to targets involved in cancer progression .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (3-Cyclopropoxy-4-nitrophenyl)methanamine | Contains an amine group; potential for further modification | Antimicrobial and anticancer activities |
| (3-Cyclopropoxy-4-nitrophenyl)ethanamine | Similar structure but with an ethyl substituent; may exhibit different binding properties | Potentially lower activity compared to methanamine derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
